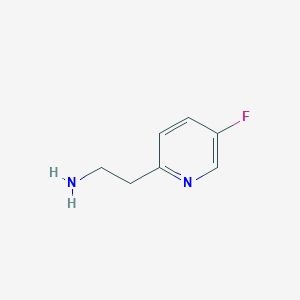

2-(5-Fluoropyridin-2-YL)ethanamine

Description

Significance of Fluoro-substituted Pyridine (B92270) Scaffolds in Organic and Medicinal Chemistry

The introduction of a fluorine atom onto a pyridine ring, creating a fluoro-substituted pyridine scaffold, is a widely used strategy in medicinal chemistry. Fluorine's high electronegativity and small size can significantly alter a molecule's physicochemical properties. These alterations can lead to improved metabolic stability, as the carbon-fluorine bond is very strong and resistant to enzymatic cleavage. Furthermore, fluorine substitution can enhance a molecule's binding affinity to biological targets and improve its bioavailability by modulating properties such as lipophilicity.

Historical Context of Pyridin-2-yl Ethanamine Compounds in Scientific Inquiry

The study of pyridine and its derivatives has a long history in chemistry. The parent compound, 2-(2-Pyridyl)ethylamine, has been available for many years and is used as a building block in organic synthesis. sigmaaldrich.com Research into this class of compounds has evolved to include more complex derivatives, such as those with substitutions on the pyridine ring. The development of synthetic methods to create these more complex molecules has allowed for the exploration of their potential in various scientific fields. For instance, the synthesis of related compounds has been a subject of interest for creating intermediates for pharmaceuticals. researchgate.net The investigation of chiral versions of these molecules, which can have different biological activities, has also been a significant area of research. chemicalbook.com

Physicochemical Properties of 2-(5-Fluoropyridin-2-YL)ethanamine and Related Compounds

Below is a table summarizing key physicochemical data for this compound and a related compound.

| Property | This compound | 1-(5-Fluoropyridin-2-yl)ethanamine |

| CAS Number | 915720-57-9 thsci.com | 915720-57-9 thsci.com |

| Molecular Formula | C7H9FN2 thsci.com | C7H9FN2 thsci.com |

| Molecular Weight | 140.16 g/mol (approx.) | 140.16 g/mol (approx.) |

| Synonyms | - | 1-(5-FLUOROPYRIDIN-2-YL)ETHANAMINE thsci.com |

Note: Data for the specific compound this compound is limited in publicly available literature. The table includes data for a closely related isomer to provide context.

Structure

3D Structure

Properties

IUPAC Name |

2-(5-fluoropyridin-2-yl)ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9FN2/c8-6-1-2-7(3-4-9)10-5-6/h1-2,5H,3-4,9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GETNTXOORZGBIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1F)CCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 2 5 Fluoropyridin 2 Yl Ethanamine

Established Synthetic Pathways to 2-(5-Fluoropyridin-2-YL)ethanamine

Traditional methods for the synthesis of this compound rely on well-established reaction sequences that are both reliable and versatile.

Condensation and Reduction Routes

One of the most direct methods for preparing this compound involves the condensation of a suitable pyridine (B92270) derivative with a nitrogen source, followed by reduction. A common starting material is 2-chloro-5-fluoropyridine (B44960), which can undergo condensation with a cyanide source to yield 2-cyano-5-fluoropyridine. Subsequent reduction of the nitrile group, typically with a strong reducing agent like lithium aluminum hydride (LiAlH4) or through catalytic hydrogenation, affords the target ethylamine (B1201723).

Alternatively, reductive amination of a corresponding carbonyl compound provides another efficient route. libretexts.orgyoutube.com This process involves the reaction of 2-(5-fluoropyridin-2-yl)acetaldehyde (B13013645) with ammonia (B1221849) or an ammonia equivalent to form an intermediate imine, which is then reduced in situ to the desired amine. libretexts.org Common reducing agents for this one-pot reaction include sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), which are selective for the imine over the starting aldehyde. libretexts.orglibretexts.org A biocatalytic approach using an immobilized amine transaminase from Vibrio fluvialis has also been developed for the synthesis of the chiral (S)-enantiomer of 1-(5-fluoropyrimidin-2-yl)ethanamine, highlighting the potential for enzymatic methods in this area. researchgate.net

| Starting Material | Reagents | Product | Key Transformation |

| 2-Chloro-5-fluoropyridine | 1. NaCN 2. LiAlH4 | This compound | Nitrile formation and reduction |

| 2-(5-Fluoropyridin-2-yl)acetaldehyde | NH3, NaBH3CN | This compound | Reductive amination |

Nucleophilic Substitution Reactions in Pyridine Chemistry

Nucleophilic aromatic substitution (SNAr) is a cornerstone of pyridine chemistry and a viable method for introducing the ethylamine side chain. nih.govlibretexts.org The fluorine atom at the 5-position and a suitable leaving group at the 2-position of the pyridine ring facilitate nucleophilic attack. For instance, reacting 2-chloro-5-fluoropyridine with a protected form of 2-aminoethanol, followed by conversion of the alcohol to an amine, can yield the target compound. The reactivity of halopyridines in SNAr reactions is well-documented, with the 2- and 4-positions being particularly susceptible to nucleophilic attack. nih.gov The use of lithium amides has been shown to promote the amination of 2-fluoropyridine (B1216828) without the need for a transition metal catalyst. researchgate.net Furthermore, a transition-metal-free method using acetamidine (B91507) hydrochloride as an ammonia source has been developed for the synthesis of 2-aminopyridine (B139424) derivatives from 2-fluoropyridine. documentsdelivered.comrsc.org

It is important to note that direct alkylation of ammonia or amines with alkyl halides can lead to a mixture of primary, secondary, tertiary, and even quaternary ammonium (B1175870) salts due to over-alkylation. youtube.comlibretexts.org To circumvent this, methods like the Gabriel synthesis, which utilizes a phthalimide (B116566) anion as a masked form of ammonia, can be employed to selectively produce primary amines. libretexts.orglibretexts.org

Curtius Rearrangement and Related Amine Syntheses

The Curtius rearrangement offers a classic and reliable method for converting a carboxylic acid to a primary amine with one less carbon atom. wikipedia.orgnih.govorganic-chemistry.org This reaction proceeds through the thermal decomposition of an acyl azide (B81097) to an isocyanate, which is then hydrolyzed to the amine. wikipedia.orgorganic-chemistry.org For the synthesis of this compound, the starting material would be 2-(5-fluoropyridin-2-yl)propanoic acid. This acid is first converted to its corresponding acyl azide, typically by reaction with diphenylphosphoryl azide (DPPA) or by converting the acid to an acyl chloride followed by reaction with sodium azide. libretexts.orgnih.gov Heating the acyl azide induces the rearrangement to the isocyanate, which upon treatment with water or acid, yields the desired amine. wikipedia.orgorganic-chemistry.org A key advantage of the Curtius rearrangement is the retention of stereochemistry at the migrating group. wikipedia.org Modern variations of this reaction allow it to be performed under mild, one-pot conditions. organic-chemistry.org

| Reaction Name | Key Intermediate | Transformation |

| Curtius Rearrangement | Acyl azide, Isocyanate | Carboxylic acid to primary amine (with loss of one carbon) |

| Hofmann Rearrangement | N-bromoamide, Isocyanate | Primary amide to primary amine (with loss of one carbon) |

| Schmidt Reaction | Acyl azide | Carboxylic acid to primary amine (with loss of one carbon) |

Advanced Synthetic Approaches and Innovations

Recent advancements in synthetic organic chemistry, particularly in the realm of transition metal catalysis, have provided more sophisticated and efficient routes to this compound and its derivatives.

Palladium-Catalyzed Coupling Reactions in Fluoropyridine Synthesis

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of functionalized aromatic and heteroaromatic compounds. mdpi.com Reactions such as the Suzuki-Miyaura, Heck, and Sonogashira couplings are powerful tools for forming carbon-carbon bonds. nih.gov In the context of fluoropyridine synthesis, these reactions can be used to introduce the ethylamine side chain or its precursor onto a pre-functionalized fluoropyridine ring. For instance, a palladium catalyst can be used to couple an appropriate organoboron or organozinc reagent containing the ethylamine moiety (or a protected version) with a halofluoropyridine. The development of palladium catalysts for the direct fluorination of C-H bonds and the fluorination of arylboronic acids represents a significant advancement in the synthesis of fluorinated aromatic compounds. nih.govspringernature.comharvard.edu

Transition Metal-Catalyzed Amination Strategies

The Buchwald-Hartwig amination has emerged as a powerful and general method for the formation of carbon-nitrogen bonds. wikipedia.orgorganic-chemistry.orglibretexts.org This palladium-catalyzed cross-coupling reaction allows for the direct amination of aryl and heteroaryl halides or triflates with a wide range of amines. wikipedia.org To synthesize this compound, a suitable 2-halo-5-fluoropyridine could be coupled with an ammonia equivalent or a protected form of ethylamine using a palladium catalyst and a suitable phosphine (B1218219) ligand. wikipedia.org The choice of ligand is crucial for the success of the reaction and several generations of increasingly effective ligands have been developed. wikipedia.org While ammonia itself can be a challenging coupling partner, various ammonia equivalents, such as benzophenone (B1666685) imine or silylamides, have been successfully employed. wikipedia.org This methodology offers a direct and often high-yielding route to the target amine, tolerating a wide variety of functional groups. wikipedia.org

| Catalyst System | Ligand Type | Coupling Partners | Key Advantage |

| Pd(OAc)2 / BINAP | Bidentate phosphine | Aryl halides/triflates and amines | Good yields and reaction rates |

| Pd(dba)2 / Josiphos-type ligands | Ferrocenyl phosphine | Aryl halides and ammonia | Direct coupling with ammonia |

| Palladium / Sterically hindered biaryl phosphines | Buchwald ligands | Aryl chlorides/bromides/iodides and a broad range of amines | High efficiency and broad substrate scope |

Microwave-Assisted Organic Synthesis of this compound Precursors

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields in the preparation of heterocyclic compounds. While specific literature on the microwave-assisted synthesis of 2-acetyl-5-fluoropyridine, a key precursor to this compound, is limited, the principles of this technology can be applied to its synthesis. Microwave heating can be particularly advantageous in the synthesis of functionalized pyridines, often leading to shorter reaction times and higher yields compared to conventional heating methods. researchgate.netrhhz.net For instance, the synthesis of various 2-arylimidazo[1,2-a]pyrimidin-5(8H)-ones has been shown to be significantly more efficient under microwave irradiation. rsc.orgnih.gov

| Reaction Type | Conventional Heating | Microwave-Assisted | Reference |

| Synthesis of azlactone derivatives | Hours | 2-12 minutes | rhhz.net |

| Synthesis of 2-arylimidazo[1,2-a]pyrimidin-5(8H)-ones | Not specified | 20 minutes | nih.gov |

| N-alkylation of 2-arylimidazo[1,2-a]pyrimidinones | Not specified | 15 minutes | nih.gov |

| Synthesis of N-alkylated oligobenzamides | Not specified | Automated, rapid | nih.gov |

Stereoselective Synthesis and Chiral Resolution of this compound and Analogues

The introduction of a chiral center at the ethanamine side chain is a critical aspect of the synthesis of many biologically active molecules. This can be achieved through various stereoselective methods or by resolving a racemic mixture.

Asymmetric Catalysis in Ethanamine Formation

Asymmetric catalysis offers a direct route to enantiomerically enriched amines. One of the most effective methods is the asymmetric hydrogenation of imines or enamines. Palladium-catalyzed asymmetric hydrogenation has been successfully applied to the synthesis of chiral fluorinated amines. rsc.orgresearchgate.netwiley.com For example, the hydrogenation of γ-fluorinated iminoesters using a Pd(OCOCF3)2-BINAP complex has been shown to produce highly enantioenriched β-fluorinated γ-amino esters, with enantiomeric excesses (ee) up to 91%. researchgate.net The use of fluorinated alcohols as solvents can significantly improve both the yield and enantioselectivity of these reactions. researchgate.net

Another approach is the enantioselective synthesis starting from pyridine-2-carboxaldehyde. This can be achieved by reacting the aldehyde with a chiral sulfinamide, such as (R)- or (S)-t-butylsulfinamide, to form a chiral sulfinylimine. Subsequent addition of a methyl nucleophile, like methylmagnesium bromide, proceeds with high diastereoselectivity to furnish the corresponding sulfinyl-protected amine. nih.gov Deprotection then yields the desired chiral 1-(pyridin-2-yl)ethan-1-amine. nih.gov This strategy allows for the synthesis of both (R)- and (S)-enantiomers by selecting the appropriate chiral auxiliary. nih.gov

| Catalyst System | Substrate Type | Enantiomeric Excess (ee) | Reference |

| Pd(OCOCF3)2/(R)-Cl-MeO-BIPHEP | Fluorinated imines | Up to 94% | rsc.org |

| Pd(OCOCF3)2-BINAP | γ-Fluorinated iminoesters | Up to 91% | researchgate.net |

| Palladium catalyst with Brønsted acid | Fluorinated aromatic pyrazol-5-ols | Up to 96% | wiley.com |

| Palladium catalyst | Fluorinated hydrazones | Up to 94% | nih.gov |

Biocatalytic Approaches Utilizing Amine Transaminases

Biocatalysis, particularly the use of amine transaminases (ATAs), has become a prominent method for the synthesis of chiral amines due to its high enantioselectivity and mild reaction conditions. rsc.org ω-Transaminases are particularly valuable as they can catalyze the transfer of an amino group from a donor molecule to a ketone substrate, producing a chiral amine. wiley.com The industrial potential of ω-TAs has been demonstrated in the large-scale production of chiral amines like sitagliptin. wiley.com

The synthesis of chiral piperidines, which are structurally related to pyridylamines, has been achieved using ω-transaminases in a highly regio- and stereoselective manner. wiley.com Challenges in biocatalytic amination, such as unfavorable reaction equilibria, can be overcome by using an excess of the amine donor or by employing coupled enzyme systems for cofactor regeneration. rsc.orgwiley.com For instance, the use of ortho-xylylenediamine as an amine donor can drive the reaction to completion and provides a colorimetric output for high-throughput screening of enzyme libraries.

| Enzyme Type | Application | Key Finding | Reference |

| ω-Transaminase (ATA113) | Amination of (4-fluorophenyl)acetone | Complete conversion with ortho-xylylenediamine as donor | |

| ω-Transaminase | Production of chiral piperidines | Highly regio- and stereoselective transformation of diketones | wiley.com |

| Amine Dehydrogenase | Synthesis of chiral amines | Efficient cofactor recycling systems are crucial for industrial viability | nih.gov |

| Ene-reductases and Imine reductases | Synthesis of amines with two stereocenters | Cascade reaction enables conversion of α,β-unsaturated ketones | nih.gov |

Diastereomeric Salt Formation for Enantiomeric Separation

Classical resolution via diastereomeric salt formation remains a widely used and effective method for separating enantiomers on an industrial scale. rsc.org This technique involves reacting the racemic amine with a chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts. rsc.orgnih.govgavinpublishers.com These diastereomers have different physical properties, such as solubility, which allows for their separation by fractional crystallization. rsc.orggavinpublishers.com

The choice of resolving agent and solvent system is crucial for achieving efficient separation. researchgate.netresearchgate.netrsc.orgnih.gov For the resolution of chiral amines, common resolving agents include naturally occurring chiral acids like tartaric acid and mandelic acid. nih.gov The efficiency of the resolution is influenced by the crystal packing and intermolecular interactions within the diastereomeric salts. researchgate.net Optimization of parameters such as temperature, crystallization time, and solvent composition is essential for maximizing the yield and enantiomeric purity of the desired enantiomer. rsc.orgnih.gov

| Resolving Agent | Racemic Compound | Key Optimization Parameter | Reference |

| (S)-Mandelic acid | 3-(Methylamino)-1-(2-thienyl)propan-1-ol | Solvent system (2-butanol with water) | researchgate.net |

| Quinidine | Racemic carboxylic acid | Crystallization from aqueous acetonitrile (B52724) | nih.gov |

| (-)-Quinine | C2-symmetric N,N-bis(phosphinomethyl)amines | Fractional crystallization | nih.gov |

| (R,R)-Tartaric Acid | 1-Phenylpropane-amine | Rapid filtration to control kinetics | nih.gov |

Industrial Synthesis Considerations and Process Optimization for this compound

The transition from laboratory-scale synthesis to industrial production of this compound requires careful consideration of process optimization to ensure economic viability, safety, and sustainability. rsc.orgnih.gov For biocatalytic routes, key aspects of process intensification include enzyme immobilization and efficient cofactor regeneration. nih.gov Immobilizing enzymes on solid supports enhances their stability and allows for reuse, significantly reducing costs. nih.gov Similarly, developing efficient cofactor recycling systems, such as using coupled enzyme cascades, is critical for the economic feasibility of industrial-scale biocatalysis. nih.gov

| Process | Key Optimization Strategy | Outcome | Reference |

| Biocatalytic chiral amine production | Enzyme immobilization and cofactor regeneration | Increased stability, reusability, and reduced cost | nih.gov |

| Diastereomeric salt resolution | Characterization of multicomponent phase diagrams | Identification of optimal crystallization conditions | researchgate.net |

| Crystallization-Induced Diastereomer Transformation (CIDT) | Online HPLC for monitoring | Optimized yield and enantiomeric excess | rsc.org |

| Copper-catalyzed alkene aminooxygenation | Optimization of solvent, time, and catalyst loading | Successful multigram scale-up with high enantiomeric excess |

Chemical Reactivity and Derivatization of 2 5 Fluoropyridin 2 Yl Ethanamine

Fundamental Reaction Mechanisms Involving the Pyridine (B92270) Ring and Ethanamine Side Chain

The reactivity of 2-(5-Fluoropyridin-2-YL)ethanamine is characterized by the distinct, yet interactive, chemical nature of its aromatic core and its aliphatic amine substituent.

Electrophilic Aromatic Substitution (EAS) on the pyridine ring is generally less facile than on benzene. This reduced reactivity is due to the electron-withdrawing effect of the electronegative nitrogen atom, which deactivates the ring towards attack by electrophiles. In acidic conditions, protonation of the pyridine nitrogen further increases this deactivation.

The regiochemical outcome of EAS on this compound is governed by the directing effects of its three substituents: the ring nitrogen, the fluorine atom at the C5 position, and the ethanamine group at the C2 position.

Ring Nitrogen : Strongly deactivating and a meta-director, it directs incoming electrophiles away from the C2, C4, and C6 positions.

2-Ethanamine Group : An activating, ortho-, para-directing group. It enhances electron density at the C3 and C5 positions.

5-Fluoro Group : A deactivating, ortho-, para-directing group. It directs incoming electrophiles to the C4 and C6 positions, though its deactivating nature slows the reaction rate.

The combined influence of these groups suggests that electrophilic attack is most likely to occur at the C3 position. The C3 position is meta to the deactivating ring nitrogen, ortho to the activating 2-ethanamine group, and ortho to the deactivating 5-fluoro group. The activating effect of the ethanamine group at this position is expected to be the dominant factor in determining the site of substitution. Typical EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Reagent/Reaction | Predicted Major Product |

|---|---|

| HNO₃/H₂SO₄ (Nitration) | 2-(3-Nitro-5-fluoropyridin-2-yl)ethanamine |

| Br₂/FeBr₃ (Bromination) | 2-(3-Bromo-5-fluoropyridin-2-yl)ethanamine |

The primary amine of the ethanamine side chain is a potent nucleophile due to the lone pair of electrons on the nitrogen atom. This functionality is the primary site for derivatization via reactions with a wide range of electrophiles.

Common nucleophilic reactions include:

Acylation : Reaction with acyl chlorides or anhydrides to form stable amide derivatives. For example, treatment with acetyl chloride in the presence of a base yields N-(2-(5-fluoropyridin-2-yl)ethyl)acetamide.

Alkylation : Reaction with alkyl halides, typically leading to a mixture of secondary, tertiary, and even quaternary ammonium (B1175870) salts. This reaction proceeds via an SN2 mechanism.

Reductive Amination : Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., sodium borohydride) to produce secondary or tertiary amines.

Schiff Base Formation : Condensation with aldehydes or ketones to form imines (Schiff bases), which can be further reduced to secondary amines.

Table 2: Examples of Nucleophilic Reactions at the Amine Functionality

| Electrophile | Reagent/Conditions | Product Type |

|---|---|---|

| Carboxylic Acid | Condensing agent (e.g., EDC) | Amide |

| Alkyl Halide | Base (e.g., K₂CO₃) | Secondary/Tertiary Amine |

| Aldehyde/Ketone | NaBH₃CN, acidic pH | Secondary/Tertiary Amine |

Functional Group Transformations of this compound

The ethanamine side chain can undergo oxidation, with the specific product depending on the oxidant and reaction conditions. The primary amine can be oxidized to various functional groups. A significant pathway is oxidative deamination, which can convert the primary amine into a ketone or aldehyde. For instance, ruthenium-catalyzed oxidative deamination of 3-aminomethylpyridine using water as the oxidant yields the corresponding carboxylate, suggesting a similar transformation is possible for this compound to yield 5-fluoropyridine-2-acetic acid. nih.gov

Other potential oxidation products of primary amines include nitriles, oximes, and amides, often achieved using metal catalysts (e.g., copper, ruthenium) and an oxidant like molecular oxygen. researchgate.netnih.govrsc.org The nitrogen atom of the pyridine ring itself can also be oxidized to an N-oxide using reagents like hydrogen peroxide or peroxy acids. pharmaguideline.com

Table 3: Potential Oxidation Products

| Oxidizing Agent/Catalyst | Potential Product |

|---|---|

| Ru complex / H₂O | 5-Fluoropyridine-2-acetic acid |

| Cu catalyst / O₂ | 2-(5-Fluoropyridin-2-yl)acetonitrile |

| H₂O₂ or m-CPBA | 2-(5-Fluoro-1-oxidopyridin-2-yl)ethanamine |

While the ethanamine side chain is already in a reduced state, the fluoropyridine ring can be reduced via catalytic hydrogenation. This transformation converts the aromatic pyridine ring into a saturated piperidine ring. The hydrogenation of fluoropyridines is a robust method for accessing valuable fluorinated piperidines. pharmaguideline.com

This reduction is typically carried out using heterogeneous catalysts such as palladium on carbon (Pd/C), palladium hydroxide on carbon (Pd(OH)₂/C), or rhodium-based catalysts under a hydrogen atmosphere. pharmaguideline.com The reaction often requires acidic conditions to protonate the pyridine nitrogen, which facilitates the reduction. The hydrogenation of substituted pyridines generally proceeds with cis-stereoselectivity, yielding the corresponding cis-substituted piperidine. pharmaguideline.com

Table 4: Catalytic Hydrogenation of the Pyridine Ring

| Catalyst | Conditions | Product |

|---|---|---|

| Pd(OH)₂/C | H₂ (g), HCl, MeOH | 2-(5-Fluoropiperidin-2-yl)ethanamine |

On the Pyridine Ring:

The 5-fluoropyridine moiety can undergo Nucleophilic Aromatic Substitution (SNAr), although it is less common at the C5 position compared to the C2 or C4 positions. For SNAr to occur, the ring must be sufficiently activated by electron-withdrawing groups. While fluorine is the most electronegative halogen, its effectiveness as a leaving group in SNAr reactions on pyridine rings can be lower than other halogens unless the ring is highly activated. However, under specific conditions with strong nucleophiles, the fluorine atom could potentially be displaced.

On the Ethanamine Chain:

Substitution reactions on the ethanamine chain primarily involve the carbon atom alpha to the pyridine ring (the benzylic-equivalent position). The hydrogens on this carbon are more acidic than typical alkyl hydrogens due to the electron-withdrawing nature of the pyridine ring, which can stabilize the resulting carbanion through resonance.

Deprotonation of this alpha-carbon with a strong base (e.g., LDA, n-BuLi) generates a nucleophilic carbanion. This intermediate can then react with various electrophiles (e.g., alkyl halides, aldehydes, ketones) to form a new carbon-carbon bond, effectively elongating or branching the side chain.

Table 5: Substitution Reactions

| Reaction Type | Reagents | Site of Substitution | Product Example |

|---|---|---|---|

| SNAr | Strong nucleophile (e.g., NaOMe), heat | C5 of Pyridine Ring | 2-(5-Methoxypyridin-2-yl)ethanamine |

Design and Synthesis of Novel Derivatives and Analogs of this compound

The structural framework of this compound offers multiple sites for chemical modification, making it a valuable scaffold for the development of novel compounds. The primary amine of the ethanamine side chain and the pyridine ring are the principal locations for derivatization, allowing for the systematic alteration of the molecule's physicochemical properties.

N-Acylation and Other N-Substituted Derivatives

The primary amine group of this compound is a key site for nucleophilic reactions, enabling the synthesis of a wide array of N-substituted derivatives. N-acylation, the reaction with acylating agents such as acid chlorides or anhydrides, results in the formation of amides. This transformation is fundamental in medicinal chemistry for modifying properties like stability, solubility, and interaction with biological targets.

For instance, the reaction with various benzoyl chlorides can yield a series of N-benzoyl derivatives. The electronic nature of the substituents on the benzoyl ring can be varied to probe specific interactions. Similarly, N-alkylation can be achieved through reactions with alkyl halides. Structure-activity relationship (SAR) studies have shown that even small N-alkyl groups can significantly impact the binding affinities of related compounds at biological targets nih.gov.

The synthesis of these derivatives typically involves standard peptide coupling conditions or reaction with sulfonyl chlorides to produce the corresponding amides and sulfonamides, respectively.

Table 1: Examples of Potential N-Substituted Derivatives

| Derivative Type | Reagent Example | Product Class |

|---|---|---|

| N-Acylation | Benzoyl Chloride | N-Benzoyl-2-(5-fluoropyridin-2-yl)ethanamine |

| N-Alkylation | Benzyl Bromide | N-Benzyl-2-(5-fluoropyridin-2-yl)ethanamine |

Pyridine Ring Halogenation and Other Substitutions for Structure-Activity Relationship (SAR) Expansion

Modification of the pyridine ring is a crucial strategy for expanding the structure-activity relationship (SAR) of this compound analogs. Halogenation, in particular, can significantly alter the electronic properties of the ring and introduce new potential interaction points.

The direct halogenation of pyridines can be challenging but is achievable through various methods. One approach involves the use of designed phosphine (B1218219) reagents for selective chlorination, bromination, or iodination nih.gov. Another strategy is the activation of the pyridine ring as a pyridine N-oxide, which facilitates regioselective halogenation at the 2-position nih.gov. The reaction conditions, including temperature and pressure, can be optimized to control the outcome of the halogenation process google.com. For instance, reactions are often carried out at temperatures ranging from 50°C to 300°C google.com.

Introducing additional halogen atoms, such as chlorine or bromine, at positions 3, 4, or 6 of the pyridine ring can modulate the molecule's lipophilicity and metabolic stability. These modifications are instrumental in fine-tuning the pharmacological profile of the compound. The exploration of different substituents on the pyridine ring is a common strategy in the development of new bioactive molecules frontiersin.orgnih.gov.

Table 2: Potential Pyridine Ring Substituted Analogs

| Position of Substitution | Substituent | Potential Analog Name |

|---|---|---|

| 3 | Chlorine | 2-(3-Chloro-5-fluoropyridin-2-yl)ethanamine |

| 4 | Bromine | 2-(4-Bromo-5-fluoropyridin-2-yl)ethanamine |

Cyclic and Heterocyclic Derivatives Derived from this compound

The ethylamine (B1201723) side chain of this compound serves as a versatile handle for the construction of novel cyclic and heterocyclic systems. These modifications can conformationally constrain the molecule, which can lead to enhanced potency and selectivity for biological targets.

One common strategy involves the reaction of the primary amine with dicarbonyl compounds or their equivalents to form various heterocyclic rings. For example, condensation with a 1,4-dicarbonyl compound can yield a substituted pyrrole ring. The synthesis of novel pyridine-based luminogens has been achieved through the reaction of 2-aminopyridines with nucleophilic maleimides, leading to the formation of ring-fused pyridines like pyrido[1,2-a]pyrrolo[3,4-d]pyrimidines beilstein-journals.org.

Furthermore, intramolecular cyclization reactions can be designed to create fused ring systems. The development of novel aryl-substituted 2-aminopyridine (B139424) derivatives has been accomplished via cascade reactions, highlighting the utility of aminopyridine scaffolds in constructing complex molecules nih.gov. The synthesis of new derivatives of 2-imino-2,5-dihydrofurans also demonstrates the versatility of amine-containing precursors in generating diverse heterocyclic structures researchgate.net.

Table 3: Potential Cyclic and Heterocyclic Derivatives

| Reaction Type | Reagent Example | Resulting Heterocyclic Core |

|---|---|---|

| Condensation | 2,5-Hexanedione | N-substituted Pyrrole |

| Pictet-Spengler | Formaldehyde | Tetrahydro-β-carboline analog |

Advanced Spectroscopic and Analytical Characterization of 2 5 Fluoropyridin 2 Yl Ethanamine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the behavior of atomic nuclei in a magnetic field, detailed information about the chemical environment and connectivity of atoms can be obtained.

Proton NMR (¹H NMR) spectroscopy provides information about the number, environment, and connectivity of hydrogen atoms in a molecule. In the ¹H NMR spectrum of 2-(5-Fluoropyridin-2-YL)ethanamine, distinct signals corresponding to the aromatic protons of the fluoropyridine ring and the aliphatic protons of the ethanamine side chain are observed.

The aromatic region typically displays three signals for the pyridine (B92270) ring protons. The proton at position 6 (adjacent to the nitrogen) usually appears as a doublet. The proton at position 3 often presents as a doublet of doublets due to coupling with both the neighboring proton and the fluorine atom. The proton at position 4 typically shows as a triplet of doublets.

The aliphatic side chain gives rise to two signals, each integrating to two protons. These signals often appear as triplets, indicative of the coupling between the two adjacent methylene (B1212753) groups (-CH2-CH2-).

¹H NMR Data Table for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~8.30 | d | ~2.9 | H-6 |

| ~7.50 | td | ~8.5, 2.9 | H-4 |

| ~7.20 | dd | ~8.8, 4.2 | H-3 |

| ~3.05 | t | ~6.5 | CH₂ (adjacent to pyridine) |

| ~2.95 | t | ~6.5 | CH₂ (adjacent to NH₂) |

Note: Exact chemical shifts and coupling constants can vary slightly depending on the solvent and experimental conditions.

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. The spectrum for this compound will show distinct signals for each unique carbon atom in the molecule.

The pyridine ring will exhibit five signals in the aromatic region of the spectrum. The carbon atom bonded to the fluorine (C-5) will show a large coupling constant (¹JCF), a characteristic feature confirming the presence and position of the fluorine atom. The other aromatic carbons (C-2, C-3, C-4, and C-6) will also display distinct chemical shifts. The two aliphatic carbons of the ethanamine side chain will appear in the upfield region of the spectrum.

¹³C NMR Data Table for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~160 (d, ¹JCF ≈ 235 Hz) | C-5 |

| ~158 | C-2 |

| ~145 (d, ³JCF ≈ 20 Hz) | C-6 |

| ~135 (d, ³JCF ≈ 10 Hz) | C-4 |

| ~122 (d, ²JCF ≈ 5 Hz) | C-3 |

| ~42 | CH₂ (adjacent to pyridine) |

| ~38 | CH₂ (adjacent to NH₂) |

Note: Chemical shifts and coupling constants are approximate and can vary.

Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique used specifically to probe the environment of fluorine atoms within a molecule. For this compound, the ¹⁹F NMR spectrum is expected to show a single signal, as there is only one fluorine atom in the structure. The multiplicity of this signal will be a doublet of doublets, arising from coupling to the adjacent protons on the pyridine ring (H-4 and H-6). This provides definitive evidence for the presence and position of the fluorine substituent on the pyridine ring.

Two-dimensional (2D) NMR experiments are powerful tools for unambiguously assigning the signals observed in ¹H and ¹³C NMR spectra and for confirming the connectivity of atoms.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show correlations between adjacent protons. For this compound, cross-peaks would be observed between the protons of the ethanamine side chain, as well as between the coupled protons on the pyridine ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms. This would allow for the definitive assignment of each proton signal to its corresponding carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for establishing the connectivity between the ethanamine side chain and the pyridine ring, by observing correlations between the methylene protons and the carbons of the pyridine ring.

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can also provide information about its structure through analysis of fragmentation patterns.

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar molecules like this compound. In positive ion mode ESI-MS, the molecule is typically protonated to form the [M+H]⁺ ion. The mass-to-charge ratio (m/z) of this ion allows for the accurate determination of the molecular weight of the compound. For this compound (molecular formula C₇H₉FN₂), the expected monoisotopic mass is approximately 140.07 g/mol . Therefore, the ESI-MS spectrum would be expected to show a prominent peak at an m/z of approximately 141.08, corresponding to the protonated molecule [C₇H₁₀FN₂]⁺. Further fragmentation of this ion under tandem MS (MS/MS) conditions could provide additional structural information.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous confirmation of a compound's elemental composition by providing a highly accurate mass measurement. For this compound, HRMS is used to determine its exact mass, which is then compared to the theoretically calculated mass.

The molecular formula for this compound is C₇H₉FN₂. The theoretical monoisotopic mass is calculated based on the most abundant isotopes of its constituent elements (¹²C, ¹H, ¹⁹F, ¹⁴N). A common ionization technique for this type of molecule is electrospray ionization (ESI), which typically forms a protonated molecule, [M+H]⁺. The high resolving power of the mass spectrometer allows for the differentiation between compounds with the same nominal mass but different elemental compositions. The mass accuracy, typically reported in parts per million (ppm), provides a high degree of confidence in the assigned formula.

Illustrative HRMS Data Table Note: The following data is theoretical and illustrative for this compound.

| Parameter | Value |

|---|---|

| Molecular Formula | C₇H₉FN₂ |

| Ionization Mode | ESI+ |

| Adduct | [M+H]⁺ |

| Calculated Exact Mass | 141.0826 |

| Observed m/z | 141.0829 |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identity

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique is invaluable for assessing the purity of a sample and confirming the identity of its components.

In a typical LC-MS analysis of this compound, a reversed-phase column (e.g., C18) is often used. The compound is eluted using a mobile phase gradient, commonly a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with an additive such as formic acid to improve peak shape and ionization efficiency. As the compound elutes from the LC column, it enters the mass spectrometer. The mass detector can be set to scan for the specific mass-to-charge ratio (m/z) of the protonated molecule ([M+H]⁺), a technique known as selected ion monitoring (SIM). This provides high selectivity and sensitivity. The resulting chromatogram shows a peak at a specific retention time, and the mass spectrum of that peak confirms the identity of the compound. The presence of other peaks would indicate impurities, which can also be tentatively identified by their m/z values.

Illustrative LC-MS Parameters Table Note: The following parameters are illustrative for the analysis of this compound.

| Parameter | Description |

|---|---|

| LC System | HPLC or UHPLC |

| Column | C18, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 5% B to 95% B over 5 minutes |

| Flow Rate | 0.4 mL/min |

| MS Detector | Single Quadrupole or Ion Trap |

| Ionization Mode | ESI+ |

Vibrational Spectroscopy for Functional Group Identification

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. These frequencies are absorbed, and the resulting spectrum shows absorptions corresponding to the different types of bonds and functional groups.

For this compound, the IR spectrum would exhibit characteristic peaks for the primary amine (N-H stretching and bending), the aromatic pyridine ring (C=C and C=N stretching), the C-F bond, and aliphatic C-H bonds. The presence and position of these bands provide direct evidence for the compound's structure.

Predicted IR Absorption Bands Table Note: The following wavenumbers are predicted based on the functional groups present in this compound.

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Primary Amine | N-H Stretch (asymmetric & symmetric) | 3400 - 3250 |

| Primary Amine | N-H Bend (scissoring) | 1650 - 1580 |

| Aromatic Ring | C-H Stretch | 3100 - 3000 |

| Aromatic Ring | C=C and C=N Stretch | 1600 - 1450 |

| Aliphatic C-H | C-H Stretch | 2960 - 2850 |

Chromatographic Techniques for Purity Assessment and Isolation

High-Performance Liquid Chromatography (HPLC) for Purity and Enantiomeric Excess Determination

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the purity of pharmaceutical intermediates and active ingredients. For achiral purity analysis of this compound, a reversed-phase method similar to that described for LC-MS is typically employed, but with a UV detector. The area of the main peak relative to the total area of all peaks in the chromatogram provides a quantitative measure of purity.

Since this compound is a chiral compound (if the ethylamine (B1201723) chain is substituted at the alpha-carbon, which is implied by the nomenclature, though not explicitly stated as chiral), determining its enantiomeric purity is often necessary. This is achieved using chiral HPLC. A specialized chiral stationary phase (CSP) is used that can differentiate between the two enantiomers. The enantiomers interact differently with the CSP, leading to different retention times and their separation into two distinct peaks. The relative area of these peaks is used to calculate the enantiomeric excess (ee). bldpharm.com

Illustrative HPLC Purity Analysis Parameters Table Note: The following parameters are illustrative for the analysis of this compound.

| Parameter | Description |

|---|---|

| System | HPLC with UV Detector |

| Column (Purity) | C18, 4.6 x 150 mm, 5 µm |

| Column (Chiral) | Chiral Stationary Phase (e.g., polysaccharide-based) |

| Mobile Phase | Isocratic or gradient (e.g., Acetonitrile/Water or Hexane/Ethanol) |

| Flow Rate | 1.0 mL/min |

Column Chromatography and Thin-Layer Chromatography (TLC) in Synthesis and Purification

Column chromatography and Thin-Layer Chromatography (TLC) are fundamental techniques used throughout the synthesis and purification process.

Thin-Layer Chromatography (TLC) is used for rapid, qualitative monitoring of reactions. A small spot of the reaction mixture is applied to a TLC plate (typically silica (B1680970) gel), which is then developed in a suitable solvent system. By comparing the spots of the reaction mixture with those of the starting materials, the progress of the reaction can be determined. TLC is also crucial for identifying an appropriate solvent system (eluent) for column chromatography. For a basic compound like this compound, a common eluent system might consist of a mixture of a non-polar solvent (like ethyl acetate (B1210297) or dichloromethane) and a polar solvent (like methanol), often with a small amount of a basic modifier (like triethylamine (B128534) or ammonium (B1175870) hydroxide) to prevent peak tailing on the acidic silica gel.

Column Chromatography is the preparative-scale counterpart to TLC, used to isolate and purify the desired product from a reaction mixture. A glass column is packed with a stationary phase (commonly silica gel), and the crude product is loaded onto the top. The chosen eluent is then passed through the column, and the different components of the mixture travel down the column at different rates, allowing for their separation and collection in fractions. The purity of the collected fractions is then typically verified by TLC or HPLC.

Illustrative TLC/Column Chromatography Conditions Table Note: The following conditions are illustrative for the purification of this compound.

| Parameter | Description |

|---|---|

| Stationary Phase | Silica Gel 60 |

| TLC Visualization | UV light (254 nm) or chemical stain (e.g., ninhydrin (B49086) for amines) |

| Eluent System | Dichloromethane / Methanol / Ammonium Hydroxide (e.g., 95:4.5:0.5) |

Computational Chemistry and Molecular Modeling Studies of 2 5 Fluoropyridin 2 Yl Ethanamine

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, particularly Density Functional Theory (DFT), provide a robust framework for examining the geometry and electronic landscape of 2-(5-Fluoropyridin-2-YL)ethanamine.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Properties

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often employing a functional like B3LYP with a basis set such as 6-311G(d,p), are instrumental in determining the most stable three-dimensional arrangement of its atoms, a process known as geometry optimization. nih.govnih.gov

The optimized geometry reveals key bond lengths, bond angles, and dihedral angles. The presence of the fluorine atom at the 5-position of the pyridine (B92270) ring is expected to influence the ring's geometry due to its high electronegativity. researchgate.netmostwiedzy.pl This can lead to a slight shortening of the adjacent C-C and C-N bonds within the aromatic system. The ethylamine (B1201723) side chain at the 2-position introduces conformational flexibility, which can also be explored through DFT calculations by analyzing the potential energy surface associated with the rotation around the C-C and C-N single bonds.

Furthermore, DFT is used to calculate fundamental electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO is associated with the molecule's ability to donate electrons, while the LUMO relates to its ability to accept electrons. The energy gap between HOMO and LUMO provides an indication of the molecule's chemical reactivity and kinetic stability. nih.gov For this compound, the HOMO is likely to be localized on the electron-rich regions, such as the amino group and the pyridine ring, while the LUMO may be distributed over the electron-deficient parts of the pyridine ring, influenced by the electron-withdrawing fluorine atom. mdpi.com

Table 1: Representative DFT-Calculated Properties for Pyridine Derivatives

| Property | Typical Value/Observation for Substituted Pyridines | Reference |

| HOMO-LUMO Gap | Decreases with electron-donating substituents | researchgate.net |

| C-F Bond Length | Approximately 1.35 Å | mostwiedzy.pl |

| Pyridine Ring C=N Bond Length | Approximately 1.34 Å | nih.gov |

| NH₂ Bond Angle | Approximately 109.5° | dergipark.org.tr |

Note: The values presented are representative and can vary based on the specific substituents and computational methods used.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP surface is colored to represent different potential values, with red indicating regions of high electron density (negative potential) and blue indicating regions of low electron density (positive potential).

For this compound, the MEP map would likely show the most negative potential (red) around the nitrogen atom of the pyridine ring and the nitrogen atom of the ethylamine group, highlighting these as the primary sites for electrophilic attack or hydrogen bonding. nih.gov The fluorine atom, despite its high electronegativity, often contributes to a more complex potential landscape, potentially creating a region of slightly negative potential. Conversely, the hydrogen atoms of the amino group and the pyridine ring would exhibit positive potential (blue), making them susceptible to nucleophilic attack. nih.gov

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is particularly useful in drug discovery for predicting how a ligand, such as this compound, might interact with a biological target, typically a protein.

Prediction of Binding Modes with Biological Targets

Given the structural similarities of this compound to other biologically active pyridine derivatives, several potential protein targets can be hypothesized for molecular docking studies. For instance, pyridine-containing compounds have been investigated as inhibitors of enzymes like cholinesterases and tyrosinase. nih.govnih.gov

In a typical docking simulation, the 3D structure of the target protein is obtained from a repository like the Protein Data Bank. The this compound molecule is then placed in the binding site of the protein, and various conformations and orientations are sampled. The results predict the most likely binding pose of the ligand within the protein's active site. These studies can reveal key interactions, such as hydrogen bonds between the amino group or pyridine nitrogen and amino acid residues, or hydrophobic interactions involving the pyridine ring. nih.gov The presence of the fluorine atom can also lead to specific interactions, such as halogen bonds or interactions with water molecules in the binding pocket. nih.gov

Assessment of Binding Affinities and Interactions

Docking programs use scoring functions to estimate the binding affinity of the ligand for the protein, often expressed as a binding energy or a docking score. A lower (more negative) score generally indicates a more favorable binding interaction.

The assessment of these interactions provides a detailed picture of how this compound might exert a biological effect. For example, hydrogen bonds are critical for the specificity and stability of ligand-protein complexes. The amino group of the ethylamine side chain and the pyridine nitrogen are strong candidates for forming such bonds with polar amino acid residues like serine, threonine, or aspartic acid. The fluorinated pyridine ring can participate in π-π stacking interactions with aromatic residues such as phenylalanine, tyrosine, or tryptophan.

Table 2: Potential Interactions in a Ligand-Protein Complex

| Interaction Type | Potential Participating Groups on this compound | Potential Interacting Amino Acid Residues |

| Hydrogen Bonding | Amino group (-NH₂), Pyridine Nitrogen | Serine, Threonine, Aspartic Acid, Glutamic Acid |

| Hydrophobic Interactions | Pyridine Ring | Leucine, Isoleucine, Valine, Alanine |

| π-π Stacking | Pyridine Ring | Phenylalanine, Tyrosine, Tryptophan |

| Halogen Bonding | Fluorine | Electron-rich atoms (e.g., carbonyl oxygen) |

Molecular Dynamics Simulations for Conformational Analysis and Stability

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the system over time. MD simulations solve Newton's equations of motion for the atoms in the system, allowing for the observation of conformational changes and the assessment of the stability of the ligand-protein complex. rsc.org

For this compound, MD simulations can be used to explore the conformational landscape of the flexible ethylamine side chain, both in solution and when bound to a protein. This analysis can reveal the most populated conformations and the energy barriers between them.

When applied to a ligand-protein complex, MD simulations can assess the stability of the predicted binding pose from docking. By monitoring the root-mean-square deviation (RMSD) of the ligand and protein atoms over the simulation time, researchers can determine if the ligand remains stably bound in the active site. Furthermore, MD simulations can provide a more detailed understanding of the role of water molecules in mediating ligand-protein interactions and can be used to calculate more accurate binding free energies. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net By identifying the physicochemical properties, or descriptors, that are critical for a specific biological effect, QSAR models can be used to predict the activity of novel compounds and to optimize lead structures.

While specific QSAR studies on this compound are not extensively documented in publicly available literature, the development of predictive models for its biological activities can be extrapolated from studies on analogous aminopyridine and substituted pyridine derivatives. nih.govrsc.orgresearchgate.net These related compounds have shown a wide range of biological activities, including but not limited to antibacterial, antifungal, anticancer, and neuroleptic effects. nih.govnih.govbohrium.com

The initial step in developing a QSAR model involves the compilation of a dataset of compounds with known biological activities, which would ideally include a series of analogs of this compound. For each compound, a set of molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, electronic properties, and lipophilicity.

Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms like support vector machines (SVM) and artificial neural networks (ANN), are then employed to build a mathematical model that correlates the descriptors with the observed biological activity. insilico.eu The predictive power of the resulting QSAR model is rigorously assessed through internal and external validation techniques to ensure its robustness and reliability. researchgate.net

A hypothetical QSAR study on a series of this compound analogs with antibacterial activity might reveal that specific electronic and steric properties of the pyridine ring, combined with the conformational flexibility of the ethanamine side chain, are crucial for their mechanism of action. Such a model could then be used to predict the antibacterial potency of newly designed derivatives.

The selection of appropriate molecular descriptors is critical for the development of a meaningful QSAR model. nih.gov For the this compound scaffold, descriptors can be categorized based on the structural moieties they represent: the fluoro-substituted pyridine ring and the ethanamine side chain.

Fluoro-substituted Pyridine Moiety:

The fluorine atom and the pyridine ring introduce specific electronic and steric features that can be captured by various descriptors. The presence of the electronegative fluorine atom significantly influences the electron distribution within the pyridine ring, affecting its ability to engage in hydrogen bonding and other non-covalent interactions.

| Descriptor Class | Specific Descriptors | Relevance |

| Electronic | Dipole moment, Partial charges on atoms, HOMO/LUMO energies, Electrostatic potential | Describe the electronic nature of the pyridine ring, influencing interactions with biological targets. nih.gov |

| Steric/Topological | Molecular weight, Molar refractivity, Kier & Hall shape indices, Shadow indices | Quantify the size and shape of the substituted pyridine ring, which can affect binding pocket complementarity. |

| Quantum-Chemical | Electron density, Fukui indices | Provide insights into the reactivity of different positions on the pyridine ring. |

Ethanamine Moiety:

The ethanamine side chain provides conformational flexibility and a primary amine group, which is a key pharmacophoric feature. Descriptors for this moiety should capture its size, shape, and potential for interaction.

| Descriptor Class | Specific Descriptors | Relevance |

| Conformational | Torsional angles, Radius of gyration, 3D-WHIM descriptors | Describe the spatial arrangement and flexibility of the side chain, which is crucial for adopting an optimal binding conformation. |

| Pharmacophoric | Number of hydrogen bond donors/acceptors, LogP (lipophilicity) | Characterize the potential for specific interactions with a biological target and the overall solubility of the molecule. nih.gov |

| Topological | Connectivity indices, Kappa shape indices | Represent the branching and overall topology of the ethanamine fragment. |

By carefully selecting and combining these descriptors, it is possible to build robust QSAR models that can elucidate the structure-activity relationships governing the biological effects of this compound derivatives and guide the design of more potent and selective compounds.

De Novo Design Approaches Incorporating this compound Scaffolds

De novo design is a computational strategy that aims to generate novel molecular structures with desired biological activities from scratch. arxiv.orgnih.gov The this compound scaffold can serve as an excellent starting point or a building block in de novo design workflows, a concept that aligns with fragment-based drug discovery (FBDD). nih.govenamine.net

In FBDD, small molecular fragments that bind to a biological target are identified and then grown or linked together to create more potent lead compounds. nih.govmedium.com The this compound scaffold can be considered a valuable fragment due to the presence of a synthetically versatile pyridine ring and a primary amine that can be readily functionalized.

A typical de novo design process incorporating this scaffold would involve the following steps:

Target Identification and Binding Site Analysis: A biological target relevant to a disease of interest is chosen, and its three-dimensional structure is analyzed to identify potential binding pockets.

Scaffold Placement: The this compound scaffold is computationally placed within the identified binding pocket. This can be achieved through molecular docking simulations.

Fragment Growing or Linking: Computational algorithms are used to "grow" new chemical functionalities from the scaffold, exploring unoccupied regions of the binding pocket. Alternatively, if other fragments are known to bind in proximity, they can be linked to the scaffold to create a larger, more potent molecule. nih.gov

Scoring and Selection: The newly generated molecules are evaluated and ranked based on their predicted binding affinity, drug-like properties (e.g., solubility, metabolic stability), and synthetic accessibility.

Synthesis and Biological Evaluation: The most promising designs are synthesized and tested experimentally to validate the computational predictions.

The table below outlines a hypothetical de novo design workflow using the this compound scaffold to design inhibitors for a hypothetical protein kinase.

| Step | Description | Computational Tools |

| 1. Target Preparation | Obtain the 3D structure of the target kinase and define the ATP binding site. | Protein Data Bank (PDB), Molecular modeling software (e.g., Schrödinger Maestro, MOE) |

| 2. Scaffold Docking | Dock the this compound scaffold into the kinase hinge-binding region. | Docking programs (e.g., AutoDock, GOLD, Glide) |

| 3. Fragment Growing | Grow chemical fragments from the ethanamine nitrogen towards the solvent-exposed region of the binding pocket. | De novo design software (e.g., LUDI, SPROUT, e-LEA3D) |

| 4. In Silico Evaluation | Score the generated molecules for binding affinity, ADMET properties, and synthetic feasibility. | Scoring functions, ADMET prediction tools, Synthetic accessibility scores |

| 5. Hit Selection | Select the top-ranked virtual hits for chemical synthesis and biological testing. | Visual inspection, Clustering algorithms |

Through such de novo design strategies, the this compound scaffold can be effectively utilized to generate novel and potent drug candidates with tailored pharmacological profiles.

Applications in Medicinal Chemistry Research and Drug Discovery

Role as a Privileged Scaffold or Key Intermediate in Drug Synthesis

The term "privileged scaffold" refers to molecular frameworks that can provide ligands for a variety of biological targets. nih.govmdpi.com The 2-(5-fluoropyridin-2-yl)ethanamine structure represents a key constituent of such scaffolds, valued for its utility as both a foundational building block and a crucial intermediate in the synthesis of more complex, biologically active molecules.

Heterocyclic compounds form the largest and most varied family of molecular fragments used in organic synthesis and are prevalent in a vast number of pharmacologically active compounds. srdorganics.com The this compound moiety serves as a fundamental heterocyclic building block for constructing more elaborate molecular architectures. msesupplies.comaksci.com The presence of a fluorine atom can significantly alter the electronic properties of the pyridine (B92270) ring, influencing its reactivity and interaction with biological targets. ossila.com This makes fluorinated pyridines, such as 5-fluoropyridine, valuable intermediates in the synthesis of pharmaceuticals and agrochemicals. nbinno.com The primary amine group of the ethanamine side chain provides a reactive handle for a wide range of chemical transformations, allowing for its incorporation into larger, more complex heterocyclic systems through reactions like amidation, alkylation, and reductive amination.

Scaffold morphing is a drug design strategy that involves modifying a known chemical scaffold to generate novel core structures with potentially improved potency, selectivity, or pharmacokinetic properties. rsc.org The this compound framework can be utilized in this approach. For instance, knowledge of an existing pharmacophore can be used to morph the core structure into one incorporating the fluoropyridine ring. rsc.org This bioisosteric replacement of a phenyl or other aromatic group with a 5-fluoropyridinyl ring can lead to enhanced biological activity or improved drug-like properties, such as increased metabolic stability or altered receptor binding interactions. This lead-oriented synthesis approach leverages the favorable characteristics of the fluoropyridine motif to expand chemical diversity and optimize lead compounds. rsc.org

Exploration in the Development of Receptor Antagonists and Agonists (in vitro/in silico)

The this compound scaffold has been integral to the exploration of new ligands for various receptor families. Its structural features allow it to be adapted to fit the binding pockets of diverse targets, leading to the development of potent and selective receptor modulators.

The orexin (B13118510) system is a key regulator of wakefulness, and antagonism of orexin receptors (OX1R and OX2R) is a novel mechanism for treating insomnia. nih.gov The 5-fluoropyridine moiety has been incorporated into potent dual orexin receptor antagonists (DORAs). A notable example is MK-6096, a DORA that contains a [(5-fluoropyridin-2-yl)oxy]methyl group. nih.govresearchgate.net The development of such compounds demonstrates the utility of the 5-fluoropyridine scaffold in designing molecules that can effectively modulate the orexin system. nih.gov These antagonists are designed to promote sleep without the side effects associated with traditional hypnotics. bioworld.com

Table 1: Examples of Orexin Receptor Antagonists Incorporating the 5-Fluoropyridine Moiety

| Compound Name | Target(s) | Activity/Note |

| MK-6096 | OX1R / OX2R | A potent dual orexin receptor antagonist developed for the treatment of insomnia. nih.govresearchgate.net |

The Janus kinase (JAK) family of enzymes, particularly JAK2, is a critical target in the treatment of myeloproliferative neoplasms (MPNs) and other hematologic malignancies. nih.govnih.gov The discovery of the JAK2 V617F mutation spurred the development of numerous JAK2 inhibitors. nih.gov The 5-fluoropyridine scaffold has been explored in the design of novel kinase inhibitors. For example, new scaffolds for type II JAK2 inhibitors, which lock the kinase in an inactive conformation, have been identified to overcome resistance to existing type I inhibitors like ruxolitinib. nih.gov The development of selective JAK2 inhibitors is a key goal to minimize side effects, as the JAK family members (JAK1, JAK2, JAK3, and TYK2) have high homology in their catalytic domains. nih.gov

Table 2: Selected Research Findings on JAK2 Inhibitors

| Inhibitor Class | Target | Key Finding |

| Type II JAK2 Inhibitors | JAK2 | New scaffolds show potential for overcoming acquired resistance to type I inhibitors. nih.gov |

| N-(4-(aminomethyl)phenyl) pyrimidin-2-amine derivatives | JAK2 | Optimization of a lead compound led to inhibitor A8 with an IC₅₀ of 5 nM for JAK2 and high selectivity over other JAK family members. nih.gov |

G Protein-Coupled Receptors (GPCRs) are the largest family of cell surface receptors and a major target class for therapeutic drugs. nih.govenamine.net The this compound structure is a key component in the synthesis of ligands for several GPCRs, particularly dopamine (B1211576) (D2, D3) and serotonin (B10506) (5-HT1A) receptors, which are implicated in psychiatric and neurodegenerative disorders. nih.gov Dual-acting ligands that target both D2 and 5-HT1A receptors have been developed as atypical antipsychotics. nih.gov The N-phenylpiperazine motif, which can be formed using the ethylamine (B1201723) portion of the title compound, is a common feature in many D2/D3 receptor ligands. ias.ac.in The incorporation of a fluorinated pyridine ring in place of a phenyl ring is a strategy to modulate the affinity and selectivity of these ligands. mdpi.com For instance, studies have shown that specific substitutions on arylpiperazine scaffolds can yield compounds with high affinity for the D3 receptor and significant selectivity over the D2 receptor. mdpi.comnih.gov

Table 3: Receptor Binding Affinities of Representative GPCR Ligands

| Compound Class/Example | Receptor Target(s) | Binding Affinity (Kᵢ) / IC₅₀ |

| 5-OH-PIPAT | D3, D2 | Kᵢ = 0.99 nM (D3); Kᵢ = 3.6 nM (D2H) nih.gov |

| Dansyl-labeled ligand 8a | D2S, D3 | Kᵢ = 0.44 nM (D2S); Kᵢ = 0.29 nM (D3) researchgate.net |

| Aripiprazole | D2, 5-HT1A | Partial agonist at both receptors. nih.gov |

Other Biological Targets (e.g., ERK1/2, MEK1, amidotransferases)

While the primary targets of this compound analogues are diverse, the structural motif suggests potential interactions with other significant biological molecules. The 2-phenethylamine scaffold is a well-established pharmacophore that interacts with a wide range of receptors and enzymes. mdpi.com The pyridine ring, an isostere of benzene, is also a common feature in many biologically active compounds, including kinase inhibitors.

Analogues of this compound may interact with components of key signaling pathways, such as the mitogen-activated protein kinase (MAPK) cascade, which includes ERK1/2 and MEK1. The dysregulation of this pathway is implicated in various diseases, particularly cancer. Network pharmacology studies on other multi-targeted medicines have identified kinases like MAPK8 as potential targets for compounds with complex scaffolds. dovepress.com Given that numerous kinase inhibitors incorporate pyridine or similar heterocyclic structures, it is plausible that derivatives of this compound could be designed to modulate the activity of ERK1/2 or MEK1.

Furthermore, enzymes such as amidotransferases represent another class of potential targets. These enzymes are crucial for the biosynthesis of essential molecules like nucleotides. For example, the regulatory molecule ppGpp has been shown to inhibit purine synthesis by directly targeting the amidophosphoribosyltransferase PurF. nih.gov Affinity-based proteomics has been successful in identifying a wide array of ppGpp targets, demonstrating the feasibility of finding inhibitors for such enzymes. nih.gov The ethanamine side chain of the parent compound could potentially mimic the binding of natural substrates or regulators in the active sites of such enzymes.

Target Identification and Validation Strategies for this compound Analogues (in vitro/in silico)

Identifying the specific cellular targets of bioactive small molecules is a critical step in drug discovery. rsc.org For novel analogues of this compound, a combination of in vitro and in silico methods is employed to elucidate their mechanism of action. These strategies help to identify both primary targets and potential off-target interactions, which is crucial for understanding a compound's efficacy and safety profile. mdpi.com

Chemical Proteomics and Affinity-Based Approaches

Chemical proteomics and affinity-based methods are powerful in vitro tools for identifying the protein targets of bioactive compounds directly from complex biological samples. nih.gov These approaches rely on the specific physical interaction between a small molecule and its protein target. nih.gov

Affinity Purification: This classic technique involves immobilizing a derivative of the bioactive compound (the "bait") onto a solid support, such as beads. rsc.org This bait is then incubated with a cell lysate. Proteins that bind to the bait are "pulled down" and subsequently identified using mass spectrometry. For analogues of this compound, a linker could be attached to a non-critical position on the molecule to facilitate immobilization without disrupting its binding properties.

Affinity Selection-Mass Spectrometry (AS-MS): This method is used to screen libraries of compounds against a target protein. In one variation, the target protein is immobilized, and a mixture of compounds is passed over it; binders are subsequently identified by mass spectrometry. frontiersin.org Alternatively, in an approach known as ultrafiltration AS-MS, the protein and compound library are mixed in solution. The mixture is then filtered through a membrane that retains the protein and any bound ligands, while unbound small molecules pass through. frontiersin.org This technique is particularly useful for identifying ligands from complex mixtures.

These experimental platforms are invaluable for confirming targets predicted by computational methods and for discovering entirely new biological targets. nih.gov

Bioinformatics and Network Pharmacology for Target Prediction

In silico approaches provide a rapid and cost-effective means to generate hypotheses about the biological targets of new chemical entities. nih.gov These computational methods leverage the vast amount of existing biological and chemical data to predict drug-target interactions (DTIs). d-nb.info

Ligand-Based and Receptor-Based Approaches: Target fishing can be broadly categorized into two types. mdpi.com Ligand-based methods operate on the principle that structurally similar molecules often share similar biological targets. d-nb.info A new analogue of this compound would be compared against databases of known bioactive compounds to predict its targets. nih.gov Receptor-based approaches, such as reverse docking, involve screening the small molecule against a library of 3D protein structures to identify potential binding partners based on structural and energetic complementarity. mdpi.com

Network Pharmacology: This emerging field integrates systems biology and computational analysis to understand drug action from a network perspective. nih.gov Instead of a "one gene, one drug" model, network pharmacology acknowledges that drugs often interact with multiple targets. neist.res.in By constructing and analyzing networks of compound-target-disease interactions, researchers can predict the polypharmacological effects of this compound analogues and elucidate their mechanisms of action on a systemic level. dovepress.comscispace.com

Below is a table of commonly used web-based tools and databases for in silico target prediction.

| Tool/Database | Approach | Application |

| ChEMBL | Database | Stores bioactivity data for known compounds, used for similarity-based prediction. researchgate.net |

| BindingDB | Database | Contains experimentally determined binding affinities of small molecules to proteins. nih.gov |

| SwissTargetPrediction | Ligand-Based | Predicts targets based on a combination of 2D and 3D similarity to known ligands. swisstargetprediction.ch |

| PharmMapper | Receptor-Based | Identifies potential targets by fitting pharmacophore models of the query molecule to a database of protein structures. nih.gov |

| TarFisDock | Receptor-Based | A reverse docking approach that predicts binding between a small molecule and a panel of protein targets. nih.gov |

Design of Bioactive Analogues and Structure-Activity Relationship (SAR) Studies (Experimental Aspects)

The design and synthesis of analogues are central to medicinal chemistry. Through systematic structural modifications, researchers can explore the structure-activity relationship (SAR), which describes how chemical structure correlates with biological activity. nih.gov This process is essential for optimizing lead compounds into drug candidates with improved potency, selectivity, and pharmacokinetic properties.

Systematic Modification of the Pyridine Ring and Ethanamine Chain

For this compound, both the pyridine ring and the ethanamine chain are key areas for modification. mdpi.comijnrd.org

Pyridine Ring Modifications: The electronic and steric properties of the pyridine ring can be fine-tuned by introducing various substituents. For example, adding electron-donating groups (e.g., -OCH₃, -CH₃) or electron-withdrawing groups (e.g., -Cl, -CF₃) at different positions can alter the ring's basicity and its interaction with target proteins. researchgate.net Fusing another ring to the pyridine scaffold, creating bicyclic systems like imidazo[1,2-a]pyridines or quinolines, can also be explored to enhance binding affinity by accessing additional pockets in the target protein. nih.gov

Ethanamine Chain Modifications: The ethanamine side chain can be modified in several ways. The length of the alkyl chain can be extended or shortened to optimize the distance between the pyridine ring and the terminal amine. The amine itself can be alkylated to form secondary or tertiary amines, or incorporated into a cyclic structure like a piperidine or piperazine ring, which can alter selectivity and physicochemical properties. nih.govnih.gov

A hypothetical SAR study is outlined in the table below, illustrating potential modifications and their expected impact on biological activity.

| Modification Site | Modification | Potential Impact on Activity |

| Pyridine Ring | Add methyl group at C-4 | May increase potency through hydrophobic interactions. |

| Pyridine Ring | Add chloro group at C-3 | Could alter electronic properties and introduce new hydrogen bonding interactions. researchgate.net |

| Pyridine Ring | Replace pyridine with quinoline | May enhance π-stacking interactions and improve affinity. nih.gov |

| Ethanamine Chain | Extend to propanamine | Could optimize positioning within the binding site. |

| Ethanamine Chain | N-methylation | May increase selectivity for certain receptor subtypes. |

| Ethanamine Chain | Incorporate N into piperazine | Can improve solubility and provide a vector for adding further substituents. frontiersin.org |

Impact of Fluorine Position on Biological Interactions

The incorporation of fluorine is a widely used strategy in medicinal chemistry to enhance a drug's metabolic stability, binding affinity, and membrane permeability. nih.gov The position of the fluorine atom on the pyridine ring is critical and can have a profound effect on the molecule's properties. rsc.orgwikipedia.org